2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide
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Overview
Description
2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide is a synthetic organic compound with a unique cyclopropane ring structure
Preparation Methods
The synthesis of 2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of a cyclopropane derivative with an amine under specific conditions. For example, the compound can be synthesized by reacting a cyclopropane carboxylic acid derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide can be compared with other similar compounds such as:
Cyclopropane carboxamides: These compounds share the cyclopropane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Aminomethyl derivatives: Compounds with the aminomethyl group exhibit similar reactivity patterns but may have different applications based on their overall structure.
Properties
IUPAC Name |
2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUMJGXPDEXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1CN)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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